![molecular formula C8H7BrN2 B1593091 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-58-8](/img/structure/B1593091.png)
4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” includes a pyrrole ring and a pyrazine ring . The InChI code is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
- Relevance : It could be beneficial in conditions such as type 1 diabetes, diabetes resulting from obesity, diabetic dyslipidemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Significance : These compounds exhibit potent antiproliferative activity against cancer cells, including Hep3B cells. The scaffold of 1H-pyrrolo[2,3-b]pyridine has been utilized in designing FGFR inhibitors .
- Implications : These findings can guide the development of selective FGFR inhibitors for therapeutic purposes .
- Relevance : HNE plays a role in inflammation and tissue damage, making it a potential therapeutic target .
Antidiabetic Potential
FGFR (Fibroblast Growth Factor Receptor) Inhibition
Novel Scaffold for FGFR Inhibitors
Targeting Human Neutrophil Elastase (HNE)
Drug Discovery for Cardiovascular Diseases
Chemical Biology and Medicinal Chemistry
Mechanism of Action
- The primary targets of 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs). Specifically, it exhibits potent activities against FGFR1, FGFR2, and FGFR3 .
- Inhibition of FGFR-dependent pathways can impact cancer initiation, progression, and therapy resistance .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZFMSGWHBWYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646901 | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-58-8 | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.